Product packaging for Dimethocaine hydrochloride(Cat. No.:CAS No. 553-63-9)

Dimethocaine hydrochloride

Cat. No.: B126371
CAS No.: 553-63-9
M. Wt: 314.8 g/mol
InChI Key: WWTWKTDXBNHESE-UHFFFAOYSA-N

Description

Historical Context and Evolution in Scientific Inquiry

Early Development and Pharmaceutical Application

Originally synthesized in 1930 by the Hoffmann-La Roche company, dimethocaine (B1670663) was marketed under the name Larocaine. wikipedia.org During the 1930s, it gained traction in the United States as a local anesthetic. wikipedia.org Its application was primarily in surgical procedures within dentistry, ophthalmology, and otolaryngology. wikipedia.orgncats.io The use of cocaine as a topical anesthetic was already established, and dimethocaine was among the synthetic alternatives developed to be less addictive and safer. sanctuarylodge.com However, by the 1940s, concerns over its psychoactive effects led to its removal from the market. wikipedia.org

Re-emergence as a Research Compound and New Psychoactive Substance (NPS)

In recent years, dimethocaine has resurfaced as a research compound and a New Psychoactive Substance (NPS). ncats.io NPS are substances of abuse, often designed to mimic the effects of controlled drugs and circumvent drug laws. unodc.orglgcstandards.comadf.org.au Dimethocaine is sold as a cocaine substitute and is monitored by organizations like the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). wikipedia.orgeuropa.eu The rise in NPS, including synthetic cathinones and cannabinoids, has presented a challenge to international drug control systems. unodc.org

Significance as a Research Model in Neuropharmacology

Dimethocaine hydrochloride serves as a valuable research model in neuropharmacology, primarily for studying the mechanisms of local anesthetics and the effects of dopamine (B1211576) reuptake inhibition. ontosight.aiijmrhs.com Its similarity to cocaine allows researchers to investigate the neuropharmacological consequences of dopamine transporter (DAT) blockade. bertin-bioreagent.comcpn.or.kr Studies in this area provide insights into drug design and the neurobiological activities of various substances. ijmrhs.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H27ClN2O2 B126371 Dimethocaine hydrochloride CAS No. 553-63-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2.ClH/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13;/h7-10H,5-6,11-12,17H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWTWKTDXBNHESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

94-15-5 (Parent)
Record name Dimethocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70970620
Record name 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553-63-9
Record name Dimethocaine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Diethylamino)-2,2-dimethylpropyl 4-aminobenzoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70970620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMETHOCAINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z768GH360Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Mechanisms of Dimethocaine Hydrochloride

Central Nervous System (CNS) Mechanisms of Action

The primary central effects of dimethocaine (B1670663) are attributed to its ability to inhibit the reuptake of dopamine (B1211576), and to a lesser extent, serotonin (B10506) and norepinephrine (B1679862).

Dopamine Transporter (DAT) Interaction and Reuptake Inhibition

Dimethocaine's principal mechanism of action within the central nervous system is its binding to the dopamine transporter (DAT). The DAT is a protein located on the presynaptic membrane of dopaminergic neurons, responsible for clearing dopamine from the synaptic cleft. By inhibiting the DAT, dimethocaine increases the extracellular concentration of dopamine, thereby enhancing and prolonging its effects.

The affinity of dimethocaine for the dopamine transporter has been quantified in various studies. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are used to measure the potency of a compound in inhibiting a specific biological function. Studies have reported that dimethocaine inhibits dopamine uptake with an IC50 value of 1.2 µM and has a Ki value of 1.4 µM for binding to the dopamine transporter. nih.govchemicalbook.com Another study reported an IC50 value of 0.7 µM. nih.gov

Table 1: In Vitro Affinity of Dimethocaine for Monoamine Transporters

TransporterIC50 (µM)Ki (µM)
Dopamine (DAT)1.2 nih.govchemicalbook.com1.4 nih.govchemicalbook.com

Data sourced from studies on [3H]CFT binding and dopamine uptake inhibition.

The inhibitory action of dimethocaine on the DAT leads to a significant increase in extracellular dopamine levels in key brain regions. In vivo microdialysis studies in rats have demonstrated that administration of dimethocaine results in a substantial, dose-dependent, and reversible increase in dopamine efflux in the striatum. nih.govchemicalbook.com Specifically, at a concentration of 1 mM, dimethocaine produced a 12-fold increase in dopamine levels in the dialysate. nih.govchemicalbook.com The nucleus accumbens, a critical component of the brain's reward circuitry, is another region where psychostimulants like cocaine are known to elevate synaptic dopamine concentrations. pnas.org This elevation of dopamine in areas like the nucleus accumbens and striatum is a key factor in the stimulant effects of such compounds. frontiersin.org

Potential Modulatory Effects on Other Monoamine Systems (e.g., Serotonin, Norepinephrine)

While dimethocaine has the highest affinity for the dopamine transporter, it also interacts with the serotonin transporter (SERT) and the norepinephrine transporter (NET), albeit to a lesser degree. pnas.orgwikipedia.org This interaction suggests that dimethocaine can also influence the levels of serotonin and norepinephrine in the synapse, although its primary impact is on the dopaminergic system. wikipedia.org The ability to block all three monoamine transporters is a characteristic shared with cocaine. pnas.org

Cellular and Subcellular Mechanisms Underlying Neurotransmitter Modulation

At the cellular level, dimethocaine binds to the DAT on the presynaptic neuron. This action blocks the reuptake of dopamine from the synaptic cleft into the presynaptic neuron. patsnap.com This blockade leads to an accumulation of dopamine in the synapse, resulting in prolonged stimulation of postsynaptic dopamine receptors. patsnap.com This mechanism is a hallmark of many psychostimulant drugs. frontiersin.org Furthermore, cocaine, a structurally related compound, has been shown to induce changes in the subcellular distribution of other proteins, such as sigma-1 receptors, and can alter the structure of dendritic spines on neurons in the nucleus accumbens, suggesting complex downstream cellular adaptations. pnas.orgnih.gov Cocaine also impacts the sequestration of dopamine into synaptic vesicles by interacting with the vesicular monoamine transporter 2 (VMAT-2). nih.gov

Peripheral Nervous System (PNS) Mechanisms of Action

Dimethocaine was originally developed as a local anesthetic, and its effects on the peripheral nervous system are consistent with this application. wikipedia.org The primary mechanism of action in the PNS is the blockade of voltage-gated sodium channels on the neuronal membrane. drugbank.comnih.gov By inhibiting these channels, dimethocaine prevents the initiation and propagation of action potentials along nerve fibers. This blockade of nerve impulses results in a temporary loss of sensation in the localized area of application. This mechanism is not unique to dimethocaine but is the characteristic mode of action for local anesthetics. drugbank.com

Sodium Channel Blockade and Local Anesthetic Action

The principal mechanism underlying the local anesthetic effect of Dimethocaine hydrochloride is the blockade of voltage-gated sodium channels. ontosight.aifrontiersin.org These channels are crucial membrane proteins that facilitate the rapid influx of sodium ions into a neuron, a process that is essential for the generation of an action potential. frontiersin.orgcvpharmacology.com By binding to these channels, this compound inhibits the flow of sodium ions, thereby preventing the nerve cell from depolarizing and firing an electrical impulse. ontosight.aimdpi.com This action effectively halts the transmission of sensory information, including pain signals, from the peripheral site of application to the central nervous system. ontosight.aibris.ac.uk

Local anesthetics, including Dimethocaine, are thought to access their binding site within the sodium channel pore. nih.govnih.gov The effectiveness of the block is often state-dependent, meaning the drug has a different affinity for the channel depending on whether it is in a resting, open, or inactivated state. frontiersin.orgfrontiersin.org Research on similar compounds like cocaine and lidocaine (B1675312) shows a higher affinity for the open and inactivated states of the channel, which contributes to a "use-dependent" block—the inhibition becomes more pronounced with more frequent nerve stimulation. cvpharmacology.comnih.gov Dimethocaine's structure, being a 4-aminobenzoic acid ester similar to procaine (B135), dictates its interaction with the sodium channel. wikipedia.org

While its primary action is as a local anesthetic, Dimethocaine also inhibits the dopamine transporter (DAT). wikipedia.orgncats.ionih.gov Studies have shown it has an IC50 value for dopamine uptake inhibition that is comparable, though slightly less potent, than cocaine. nih.govvulcanchem.comglpbio.com This dual action on both sodium channels and dopamine transporters is a key feature of its pharmacological profile. nih.gov

Table 1: Comparative In Vitro Activity at Dopamine Transporter

Compound IC50 (µM) for Dopamine Uptake Inhibition Ki (µM) for [3H]CFT Binding
Dimethocaine 1.2 1.4
Cocaine 0.7 0.6

This table presents the concentration of the compound required to inhibit 50% of dopamine uptake (IC50) and the binding affinity (Ki) for the dopamine transporter, based on studies in rat striatal synaptosomes. nih.gov

Implications for Nerve Impulse Transmission

The blockade of voltage-gated sodium channels by this compound has direct and significant implications for nerve impulse transmission. A nerve impulse, or action potential, is an "all-or-none" electrical signal that propagates along the length of a neuron's axon. frontiersin.org Its generation is critically dependent on reaching a threshold potential, which triggers the massive opening of voltage-gated sodium channels and the subsequent rapid influx of sodium ions. cvpharmacology.com

By inhibiting these channels, this compound prevents the axonal membrane from reaching the threshold for depolarization. ontosight.aimdpi.com Consequently, the action potential is not generated, and the nerve impulse is not transmitted along the nerve fiber. cvpharmacology.com This interruption of signal propagation is the basis of its local anesthetic effect. When applied to a specific area, it prevents sensory nerves from sending pain, touch, or temperature signals to the brain. ontosight.aibris.ac.uk

The effect is localized to the site of application and is reversible. As the drug is metabolized or diffuses away from the nerve fibers, the sodium channels are no longer blocked, and normal nerve function is restored. The specific characteristics of Dimethocaine, such as a slower onset but longer duration of action compared to lidocaine, are related to its unique chemical structure and how it interacts with and dissociates from the sodium channel receptor site. ontosight.ai

Metabolism and Biotransformation Research

Phase I Metabolic Pathways and Enzymatic Characterization

Phase I metabolism of Dimethocaine (B1670663) involves functionalization reactions that introduce or expose polar functional groups. The primary Phase I reactions identified for Dimethocaine are ester hydrolysis, N-deethylation, and aromatic hydroxylation, often occurring in combination. wikipedia.orgnih.govchemicalbook.comresearchgate.net These initial metabolic steps are largely catalyzed by the cytochrome P450 (P450) enzyme system. wikipedia.org

A principal metabolic pathway for Dimethocaine is the cleavage of its ester bond. nih.gov This ester hydrolysis reaction is a common metabolic route for compounds with a similar structure, such as procaine (B135) and cocaine. chemicalbook.comnih.gov This biotransformation results in the formation of p-aminobenzoic acid and the corresponding amino alcohol, effectively inactivating the parent compound. Studies in rats have confirmed ester hydrolysis as a main Phase I reaction. researchgate.net

N-deethylation, the removal of ethyl groups from the diethylamino moiety, is another significant Phase I metabolic route for Dimethocaine. nih.govnih.gov In vitro studies using human liver microsomes and cDNA-expressed P450s have identified the specific isoenzymes responsible for this process. researchgate.netchemicalbook.com

Several P450 isoenzymes contribute to Dimethocaine's metabolism, with CYP1A2, CYP2C19, CYP2D6, and CYP3A4 showing significant roles. chemicalbook.com However, for the N-deethylation reaction specifically, CYP3A4 is the predominant enzyme. nih.govchemicalbook.com The contribution of various P450s to deethylation has been quantified using a relative activity factor approach, which estimates the net clearances for the reaction. nih.gov

P450 IsoenzymeCalculated Net Clearance for Deethylation (%)
CYP3A496%
CYP1A23%
CYP2C191%
CYP2D6<1%

Other tested enzymes, including P450s 2B6, 2C8, 2C9, and 3A5, demonstrated only minimal activity in metabolizing Dimethocaine. chemicalbook.com

Hydroxylation of the aromatic system, specifically the p-aminobenzoic acid part of the molecule, is a key Phase I oxidation reaction for Dimethocaine. nih.govresearchgate.net This process introduces a hydroxyl group onto the benzene ring. The P450 isoenzyme primarily responsible for this hydroxylation is CYP2D6. chemicalbook.com

The relative contributions of the major P450 isoenzymes to the hydroxylation of Dimethocaine have been determined, highlighting the significant role of CYP2D6 and CYP1A2. researchgate.netnih.gov

P450 IsoenzymeCalculated Net Clearance for Hydroxylation (%)
CYP2D651%
CYP1A232%
CYP3A412%
CYP2C195%

The kinetics of the P450-catalyzed metabolism of Dimethocaine have been characterized. The formation of metabolites through these pathways follows classic Michaelis-Menten kinetics. nih.gov Studies have determined the enzyme affinity (Km values) for these reactions, which were found to be between 3.6 and 220 μM. nih.gov The successful determination of kinetic parameters for CYP1A2, CYP2C19, CYP2D6, and CYP3A4 confirms their significant involvement in the hepatic clearance of Dimethocaine. chemicalbook.com

Phase II Metabolic Pathways and Conjugation Reactions

Following Phase I reactions, Dimethocaine and its Phase I metabolites can undergo Phase II conjugation reactions. drughunter.com These reactions involve the addition of endogenous molecules to the xenobiotic, which typically increases water solubility and facilitates excretion. For Dimethocaine, the main Phase II reaction is N-acetylation. nih.govchemicalbook.com Glucuronidation has also been observed as a Phase II pathway. wikipedia.orgresearchgate.net

N-acetylation is a crucial Phase II metabolic pathway for the p-aminobenzoic acid portion of both the parent Dimethocaine compound and its Phase I metabolites. nih.govchemicalbook.com This reaction is catalyzed by arylamine N-acetyltransferase (NAT) isoenzymes. chemicalbook.com

Initial hypotheses suggested that the NAT1 isoenzyme might be important for Dimethocaine's N-acetylation due to its p-aminobenzoic acid structure. chemicalbook.com However, enzyme kinetic studies revealed that only the NAT2 isoenzyme is capable of effectively catalyzing this reaction. chemicalbook.comchemicalbook.com In vitro experiments showed negligible product formation by NAT1, whereas NAT2 demonstrated a clear ability to acetylate Dimethocaine. chemicalbook.com

The specific kinetic parameters for the acetylation of Dimethocaine by NAT2 have been determined, fitting the Michaelis–Menten model. chemicalbook.com

EnzymeKinetic ParameterValue
NAT2Km102 µM
Vmax1.1 units/min/pmol

These findings highlight the efficiency of NAT2 in processing Dimethocaine and underscore the importance of this specific enzyme in its biotransformation. chemicalbook.com

Glucuronidation Processes

Glucuronidation represents a significant Phase II metabolic pathway for dimethocaine and its Phase I metabolites. This process involves the conjugation of the molecule with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net The addition of the highly polar glucuronic acid moiety increases the water solubility of the metabolites, facilitating their excretion from the body, primarily via urine. nih.gov

In studies involving Wistar rats, the formation of glucuronide conjugates has been identified as a relevant elimination pathway. wikipedia.org While the specific UGT isoforms responsible for dimethocaine glucuronidation have not been fully characterized, the process is a recognized route for the detoxification and clearance of the compound and its primary metabolites. This pathway is crucial for converting lipophilic substances into more hydrophilic forms that can be readily eliminated. nih.gov

Sulfation and Other Conjugation Pathways

While sulfation is a common Phase II conjugation reaction for many xenobiotics, specific research documenting the sulfation of dimethocaine hydrochloride is not extensively detailed in the available scientific literature. However, other conjugation pathways, particularly N-acetylation, play a principal role in its metabolism. wikipedia.orgnih.gov

N-acetylation is a major Phase II reaction for dimethocaine, targeting the aromatic primary amine group (the p-aminobenzoic acid portion of the molecule). nih.govnih.gov This reaction involves the transfer of an acetyl group from acetyl-CoA to the amine. In vitro studies have definitively identified that the N-acetyltransferase 2 (NAT2) isozyme is solely responsible for catalyzing this reaction. nih.govchemicalbook.com The other major isoform, NAT1, shows no significant activity towards dimethocaine. chemicalbook.com This specificity for the NAT2 enzyme is a critical finding in understanding the compound's biotransformation. nih.govuni-saarland.de

The kinetic parameters for this reaction have been established, and the process follows Michaelis-Menten kinetics. nih.gov The reliance on NAT2 for this major metabolic step has significant toxicological implications due to genetic polymorphisms in the human population.

Metabolite Identification and Structural Elucidation

The identification of this compound's metabolites has been achieved through in vivo studies in rats, with subsequent analysis of urine samples using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMSⁿ). nih.gov These investigations have successfully characterized a range of metabolites resulting from both Phase I and Phase II biotransformations.

Characterization of Primary and Secondary Metabolites

Research has systematically identified the primary (Phase I) and secondary (Phase II) metabolites of dimethocaine. Phase I reactions prepare the compound for subsequent Phase II conjugation by introducing or exposing functional groups.

The main Phase I reactions observed are:

Ester Hydrolysis: Cleavage of the ester bond, breaking the molecule into its constituent alcohol and carboxylic acid parts.

Deethylation: The removal of one or both ethyl groups from the tertiary amine.

Hydroxylation: The addition of a hydroxyl group to the aromatic ring. wikipedia.orgnih.gov

Combinations of these reactions also occur, leading to a variety of Phase I metabolites. Following these initial transformations, the compound and its Phase I metabolites undergo Phase II conjugation.

The main Phase II reactions are:

N-acetylation: The acetylation of the primary aromatic amine group. nih.gov

Glucuronidation: The conjugation of hydroxyl or amine groups with glucuronic acid. wikipedia.org

The table below summarizes the key metabolic transformations.

Metabolic PhaseReaction TypeDescription
Phase IEster HydrolysisCleavage of the ester linkage.
Phase IDeethylationRemoval of ethyl groups from the diethylamino moiety.
Phase IHydroxylationAddition of a hydroxyl (-OH) group to the aromatic system.
Phase IIN-acetylationAddition of an acetyl group to the aromatic amine, catalyzed by NAT2.
Phase IIGlucuronidationConjugation with glucuronic acid to increase water solubility.

Investigation of Metabolite Bioactivity and Toxicological Relevance

Direct research into the specific bioactivity of individual dimethocaine metabolites is limited. However, the metabolic pathways themselves provide insight into potential toxicological relevance.

A significant area of concern is the N-acetylation pathway's exclusive reliance on the NAT2 enzyme. nih.gov The gene for NAT2 is polymorphic in humans, leading to distinct "slow," "intermediate," and "rapid" acetylator phenotypes. uni-saarland.de Individuals who are "slow acetylators" have a reduced capacity to metabolize arylamines like dimethocaine via this pathway. This decreased N-acetylation could lead to higher or more prolonged plasma concentrations of the parent compound, potentially increasing the risk of side effects associated with the arylamine structure. nih.gov

Furthermore, while not directly studied for dimethocaine, the metabolism of its structural analog, cocaine, offers a potential point of comparison. For cocaine, N-demethylation by cytochrome P450 enzymes produces norcocaine, a metabolite known to be highly hepatotoxic. nih.govnih.gov Given that dimethocaine also undergoes metabolism by similar P450 enzymes, investigating the potential toxicity of its corresponding N-dealkylated metabolites is a relevant area for future toxicological research. Currently, there is little to no specific data published on the pharmacological or toxicological activity of the ester hydrolysis or glucuronidated products of dimethocaine.

Neuroscience and Behavioral Pharmacology Research

Effects on Reward Circuitry and Reinforcement Mechanisms

Dimethocaine (B1670663) hydrochloride, a compound structurally related to cocaine, exerts significant effects on the brain's reward pathways, which are central to its reinforcing properties. Research in animal models has consistently demonstrated that dimethocaine shares a similar neuropharmacological profile with cocaine, primarily by inhibiting the dopamine (B1211576) transporter. This action increases the concentration of dopamine in the synaptic cleft, particularly within key areas of the reward circuitry like the nucleus accumbens, leading to its stimulant and addictive potential. chemicalbook.com

Drug discrimination paradigms are instrumental in assessing the subjective effects of psychoactive compounds. In these studies, animals are trained to distinguish between the effects of a known drug (e.g., cocaine) and a placebo (e.g., saline) to receive a reward. Subsequent testing with a novel compound, such as dimethocaine, reveals whether it produces similar interoceptive cues as the training drug.

Research has shown that dimethocaine dose-dependently substitutes for the discriminative stimulus effects of cocaine in both rats and rhesus monkeys. chemicalbook.comnih.govnih.gov In studies where rats were trained to discriminate cocaine from saline, dimethocaine fully generalized to the cocaine cue. nih.gov This indicates that the subjective effects produced by dimethocaine are qualitatively similar to those of cocaine, which is consistent with their shared mechanism of action as dopamine reuptake inhibitors. nih.gov While other local anesthetics like procaine (B135) and lidocaine (B1675312) only partially substitute for cocaine, dimethocaine's complete substitution highlights its significant cocaine-like psychoactive properties. nih.gov

Table 1: Drug Discrimination Generalization

Compound Animal Model Training Drug Generalization
Dimethocaine Rat Cocaine (10 mg/kg) Full, Dose-Dependent
Dimethocaine Rhesus Monkey Cocaine Full, Dose-Dependent
Procaine Rat Cocaine (10 mg/kg) Partial
Lidocaine Rat Cocaine (10 mg/kg) Partial

Conditioned Place Preference (CPP) is a behavioral assay used to measure the rewarding effects of a substance. The paradigm involves pairing a specific environment with the administration of the drug. An increase in the time the animal spends in the drug-paired environment during a subsequent drug-free test is interpreted as a measure of the drug's reinforcing properties.

Studies utilizing CPP have demonstrated that dimethocaine possesses significant reinforcing actions. In mice, acute administration of dimethocaine resulted in a significant increase in the amount of time spent on the drug-paired side of the apparatus. nih.govnih.gov This effect was dose-dependent and showcases the compound's ability to produce rewarding effects that are strong enough to establish a lasting environmental association. nih.gov In contrast, procaine, another local anesthetic, did not produce a similar effect, suggesting that the reinforcing properties of dimethocaine are not due to its local anesthetic action but rather its dopaminergic activity. nih.govnih.gov

Table 2: Conditioned Place Preference in Mice

Treatment Dose Range (mg/kg, IP) Outcome
Dimethocaine 10-40 Significant increase in time spent in drug-paired chamber
Procaine 20-50 No significant effect on place preference

Self-administration studies are considered the gold standard for assessing the reinforcing efficacy of a drug and its abuse potential. In these experiments, animals learn to perform an action, such as pressing a lever, to receive an intravenous infusion of the drug. The rate and persistence of this behavior are indicative of the drug's reinforcing strength.

Research has demonstrated that dimethocaine functions as an effective reinforcer in animal models. It has been shown to be consistently self-administered at a high rate by rhesus monkeys, indicating its significant abuse liability. The reinforcing efficacy of dimethocaine is closely linked to its potency as a dopamine uptake inhibitor, which is comparable to that of cocaine. nih.gov While its affinity for the dopamine transporter may be slightly lower than cocaine's, its ability to inhibit dopamine uptake is similar, leading to robust reinforcing effects. wikipedia.org The direct inhibition of the dopamine transporter and subsequent increase in synaptic dopamine are considered the primary mechanisms driving its reinforcing efficacy. nih.gov

Impact on Motor Activity and Coordination

Dimethocaine administration has been shown to produce pronounced effects on motor behavior in animal models, consistent with its classification as a central nervous system stimulant. These effects are primarily mediated by its action on the dopaminergic system.

The assessment of locomotor activity is a common method for evaluating the stimulant properties of a compound. In open-field tests, various parameters such as distance traveled, speed, and stereotypic movements are measured following drug administration.

Table 3: Effect of Dimethocaine on Locomotor Activity in Mice

Compound Dose Range (mg/kg, IP) Effect on Locomotor Activity
Dimethocaine 10-40 Significant Increase
Procaine 20-50 No significant effect

Rotational behavior studies in animals with unilateral lesions of the nigrostriatal dopamine pathway are a valuable tool for investigating the mechanism of action of dopaminergic drugs. A unilateral lesion, typically induced by the neurotoxin 6-hydroxydopamine (6-OHDA), creates a dopamine imbalance between the two hemispheres of the brain. umich.edu

Drugs that act as indirect dopamine agonists by blocking reuptake, such as cocaine and amphetamine, cause the release of dopamine from remaining terminals. lu.se In the 6-OHDA lesioned model, this leads to a greater dopaminergic stimulation on the intact side, resulting in rotational behavior directed ipsilateral (towards) the lesioned side. umich.edulu.se Given that dimethocaine is a potent dopamine reuptake inhibitor with a mechanism of action similar to cocaine, it is expected to induce ipsilateral rotational behavior in this model. nih.gov This response would confirm its action on the dopamine transporter in vivo and its functional similarity to other psychostimulants that produce this characteristic motor effect.

Cognitive and Affective Neuroscience Research

Effects on Learning and Memory Processes (e.g., Elevated Plus-Maze)

Research into the cognitive effects of Dimethocaine hydrochloride has indicated a potential for memory impairment. Studies utilizing the elevated plus-maze (EPM) test in mice have shown that this compound can prolong the latency to move from the open arms to the enclosed arms during the retention test, suggesting a deficit in memory consolidation. nih.gov This effect was observed in both male and female mice. nih.gov It is noteworthy that the doses used did not appear to affect motor coordination, suggesting that the observed memory impairment is not a result of motor deficits. nih.gov The findings from these studies suggest that this compound interferes with some aspect of the memory processes involved in the EPM task. nih.gov

Anxiogenic-like and Anxiolytic-like Effects

Investigations into the affective effects of this compound have revealed anxiogenic-like properties. In studies using the elevated plus-maze test in mice, acute administration of this compound was found to reduce the relative number of entries and the time spent in the open arms of the maze. nih.gov This behavioral pattern is indicative of an anxiogenic, or anxiety-producing, effect. These findings are in contrast to some substances which may produce anxiolytic, or anxiety-reducing, effects. For instance, while cocaine's effects on anxiety can be complex, some studies have reported acute anxiolytic-like effects under specific conditions, which seem to differ from the effects observed with this compound. drugs.com

Role of Dopaminergic Mechanisms in Behavioral Outcomes

The behavioral effects of this compound are thought to be mediated primarily through its interaction with the dopaminergic system. nih.govnih.gov Like cocaine, this compound functions as a dopamine reuptake inhibitor, which leads to an increase in the synaptic availability of dopamine. nih.gov This action is believed to underlie its stimulant and reinforcing properties. nih.gov The memory-impairing and anxiogenic-like effects observed in behavioral studies are also suggested to be linked to its dopaminergic activity rather than its local anesthetic properties. nih.govnih.gov Studies have shown that this compound can increase the synaptic presence of dopamine in key brain regions such as the striatum, nucleus accumbens, and prefrontal cortex. nih.gov This elevation of dopamine levels is a plausible mechanism for the observed behavioral outcomes. nih.gov

Electrophysiological and Neuroimaging Correlates

Alterations in Neuronal Activity in Specific Brain Regions (e.g., Ventral Tegmental Area)

However, given the well-established role of this compound as a dopamine reuptake inhibitor with effects similar to cocaine, it is plausible that it would produce comparable alterations in VTA neuronal activity. Electrophysiological studies on cocaine have demonstrated that it can alter the firing patterns of VTA dopamine neurons. For instance, intravenous administration of cocaine has been shown to cause a partial inhibition of the firing of mesoaccumbens dopamine neurons. This effect is believed to be a consequence of increased somatodendritic dopamine release and subsequent autoreceptor stimulation.

It is important to note that while the mechanisms of dopamine reuptake inhibition are similar between this compound and cocaine, potential differences in their pharmacokinetics and pharmacodynamics could lead to distinct electrophysiological profiles. Therefore, without direct experimental evidence, any extrapolation of cocaine's effects on the VTA to this compound should be approached with caution. Future research is needed to directly characterize the electrophysiological signature of this compound in the VTA and other relevant brain regions.

Dopamine Transporter Occupancy Studies using PET Imaging

To date, there are no published Positron Emission Tomography (PET) imaging studies that have specifically investigated dopamine transporter (DAT) occupancy by this compound in humans or animals. PET is a powerful in vivo imaging technique that allows for the quantification of neurotransmitter receptor and transporter availability in the living brain.

Despite the lack of direct PET imaging data for this compound, in vitro and other in vivo studies have provided insights into its interaction with the dopamine transporter. Research has shown that this compound binds to the dopamine transporter and inhibits dopamine uptake. One study found that this compound displayed full displacement of a radioligand for the dopamine transporter, with a potency only slightly less than that of cocaine. These findings confirm that the dopamine transporter is a primary target of this compound.

PET imaging studies with cocaine have extensively characterized its high occupancy of the dopamine transporter, which is directly correlated with its subjective effects. Given the similar mechanism of action, it is hypothesized that this compound would also exhibit significant DAT occupancy, which would be quantifiable with PET imaging using appropriate radioligands. Such studies would be invaluable in understanding the neuropharmacology of this compound and its abuse potential, and would allow for a direct comparison of its DAT occupancy profile with that of cocaine and other stimulants. The absence of such studies represents a significant gap in the current understanding of this compound.

Interactive Data Tables

Table 1: Behavioral Effects of this compound in Mice

Behavioral Test Parameter Measured Effect of this compound Interpretation
Elevated Plus-Maze (Memory)Latency to enter enclosed arms (retention test)Prolonged latencyMemory Impairment
Elevated Plus-Maze (Anxiety)% Time in open arms, % Entries into open armsDecreasedAnxiogenic-like effect

Table 2: Comparative Dopamine Transporter Affinity

Compound Reported Affinity/Potency Metric Value
This compoundIC50 for [3H]dopamine uptake1.2 µM
CocaineIC50 for [3H]dopamine uptake0.7 µM

Toxicological Profile and Preclinical Safety Assessment

Systemic Toxicity in Research Models

Studies in animal models have been crucial in understanding the systemic effects of dimethocaine (B1670663) hydrochloride following administration. These investigations have focused on its impact on the central and cardiovascular systems, revealing a profile that overlaps significantly with that of cocaine.

Preclinical studies have demonstrated that dimethocaine exerts significant stimulant effects on the central nervous system (CNS). In mice, acute administration of dimethocaine has been shown to significantly increase locomotor activity. nih.gov This stimulating action is consistent with its function as a dopamine (B1211576) reuptake inhibitor. chemicalroute.com

Beyond motor stimulation, research has pointed to other CNS-related effects. An abdominal constriction test in mice showed that dimethocaine can induce dose-dependent antinociceptive responses, suggesting an effect on the central processing of pain stimuli. wikipedia.org However, toxic effects on cognitive function have also been observed; for instance, a memory-impairing effect was noted in mice during an elevated plus-maze test, which was proposed to result from a non-anesthetic mechanism of action. wikipedia.org Furthermore, studies in mice have demonstrated that dimethocaine produces anxiogenic (anxiety-inducing) actions, similar to those reported for cocaine in animal models. nih.gov

Table 1: Observed Central Nervous System Effects of Dimethocaine in Rodent Models

CNS EffectResearch ModelKey FindingReference
Locomotor StimulationMiceAcute administration (10-40 mg/kg, IP) significantly increased locomotor activity. nih.gov
Anxiogenic ActionsMiceReduced the relative number of entries and time spent on the open arms of the elevated plus-maze. nih.gov
Antinociceptive ResponseMiceSubcutaneous administration (5, 10, and 20 mg/kg) induced dose-dependent antinociceptive responses. wikipedia.org
Memory ImpairmentMiceAn impairment of memory processes was identified as a toxic effect in the elevated plus-maze test. wikipedia.org

Due to its pharmacological similarity to cocaine, dimethocaine is often associated with comparable cardiovascular side effects, such as tachycardia (increased heart rate) and vasoconstriction. wikipedia.org However, direct preclinical reports specifically documenting the cardiotoxicity of dimethocaine are limited. wikipedia.org

To understand the potential cardiovascular risks, the well-documented effects of cocaine in animal models serve as an important reference. In studies involving conscious rats and rabbits, low doses of cocaine increased both systolic and diastolic blood pressure. nih.gov In anesthetized animals, the same doses raised blood pressure but were accompanied by a decrease in heart rate. nih.gov High doses of cocaine led to a reduction in all cardiac parameters in both anesthetized and conscious animals, and a depressive effect was observed in isolated rabbit hearts, suggesting a primary effect on the myocardium. nih.gov Cocaine's cardiovascular toxicity is also linked to its ability to induce vasoconstriction of coronary arteries and increase myocardial oxygen demand. nih.gov While it is plausible that dimethocaine could produce similar effects, further specific preclinical studies are required to confirm the extent of its direct cardiovascular toxicity.

Potential for Organ-Specific Toxicity

The metabolism of dimethocaine hydrochloride is a key factor in considering its potential for toxicity in specific organs, particularly the liver and kidneys, which are central to drug biotransformation and excretion.

The liver is the primary site of metabolism for dimethocaine. In-vitro studies using human liver microsomes and research in Wistar rats have identified the key metabolic pathways. nih.govresearchgate.net The main Phase I reactions include ester hydrolysis, deethylation, and hydroxylation, which are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.govchemicalbook.com Specifically, CYP3A4 is predominantly responsible for deethylation, while CYP2D6 is crucial for hydroxylation. researchgate.netchemicalbook.com Other enzymes like CYP1A2 and CYP2C19 also play a role. chemicalbook.com Phase II reactions involve N-acetylation, a process catalyzed by the N-acetyltransferase 2 (NAT2) enzyme. chemicalbook.com

This complex metabolic pathway suggests a potential for liver-related toxicity. The generation of metabolites through oxidative processes, similar to the bioactivation of cocaine, could theoretically lead to the formation of reactive intermediates capable of causing cellular damage. mdpi.com Cocaine is a known hepatotoxin, with its toxicity linked to oxidative metabolites that can cause hepatocellular necrosis. mdpi.comnih.gov Given that dimethocaine undergoes similar oxidative metabolism, there is a potential for hepatic risk, although direct evidence of dimethocaine-induced liver damage in preclinical models has not been extensively reported. Individual variations in the activity of CYP and NAT2 enzymes due to genetic polymorphisms could also influence the compound's clearance and safety profile. chemicalbook.comchemicalbook.com

Table 2: Key Human Hepatic Enzymes in Dimethocaine Metabolism

EnzymeMetabolic ReactionRelative Contribution (Clearance)Reference
CYP3A4Deethylation96% researchgate.netchemicalbook.com
CYP2D6Hydroxylation51% researchgate.netchemicalbook.com
CYP1A2Hydroxylation32% researchgate.netchemicalbook.com
CYP2C19Hydroxylation5% researchgate.netchemicalbook.com
NAT2N-acetylationPrimary enzyme for this pathway chemicalbook.com

Direct preclinical research on the specific renal toxicity of this compound is scarce. The primary relevance of the renal system in the available literature pertains to its role in the excretion of dimethocaine and its metabolites. Studies in Wistar rats have successfully identified numerous Phase I and Phase II metabolites in urine following administration, confirming that the kidneys are the main route of elimination for the metabolized compound. nih.govresearchgate.net

While direct nephrotoxicity data for dimethocaine is lacking, the known renal effects of cocaine in research models may offer insight into potential risks. Cocaine can induce acute kidney injury through several mechanisms, including rhabdomyolysis (muscle breakdown leading to myoglobin (B1173299) release), which is toxic to kidney tubules. nih.gov Other mechanisms include renal infarction resulting from vasoconstriction and direct cellular toxicity involving oxidative stress and mitochondrial damage. nih.govnih.gov Whether dimethocaine poses similar risks of nephrotoxicity remains to be determined through targeted preclinical investigation.

Comparative Toxicity with Related Compounds

The toxicological profile of dimethocaine is best understood when compared to related compounds, most notably cocaine, procaine (B135), and lidocaine (B1675312).

In animal models, dimethocaine demonstrates a pharmacological profile much more aligned with cocaine than with other local anesthetics. In drug discrimination studies with rats, dimethocaine fully substituted for cocaine, indicating that the animals perceived its effects as being highly similar. nih.gov In contrast, procaine and lidocaine showed only partial substitution. nih.gov

Behavioral studies in mice further highlight these differences. Dimethocaine produced significant locomotor stimulant, reinforcing, and anxiogenic effects, a profile that mirrors cocaine. nih.gov Procaine, despite its structural similarity, failed to elicit these behavioral responses at the tested doses. nih.gov Although dimethocaine appears to be less potent than cocaine in its affinity for dopamine transporters, its ability to inhibit dopamine uptake is comparable. wikipedia.org This suggests that while higher amounts of dimethocaine might be needed to achieve similar effects to cocaine, it possesses a similar potential for CNS-related toxicity. wikipedia.org

Table 3: Comparative Effects of Dimethocaine and Related Compounds in Preclinical Models

CompoundLocomotor Stimulation (Mice)Anxiogenic Effects (Mice)Substitution for Cocaine (Rats)Reference
Dimethocaine Significant increaseYesFull substitution nih.govnih.gov
Cocaine Significant increaseYes(Training Drug) nih.govnih.gov
Procaine No effectNo effectPartial substitution nih.govnih.gov
Lidocaine Not reportedNot reportedPartial substitution nih.gov

Mechanisms of Toxicity at the Cellular Level

Detailed research specifically investigating the cellular toxicity mechanisms of this compound is limited in publicly accessible scientific literature. However, due to its structural and pharmacological similarities to cocaine, insights into its potential cellular toxicity can be inferred from the extensive research conducted on cocaine. wikipedia.orgchemicalbook.comchemicalbook.combertin-bioreagent.comglpbio.com Dimethocaine, like cocaine, is a local anesthetic and a potent dopamine reuptake inhibitor. bertin-bioreagent.comglpbio.com Therefore, it is plausible that it shares similar pathways of cellular toxicity, which are primarily centered around mitochondrial dysfunction, oxidative stress, and the induction of apoptosis. mdpi.comphysiology.orgnih.gov

The primary cytotoxic mechanisms associated with cocaine, and thus potentially with this compound, involve a cascade of events beginning with mitochondrial impairment. This dysfunction leads to an overproduction of reactive oxygen species (ROS), creating a state of oxidative stress that damages cellular components and ultimately triggers programmed cell death (apoptosis). mdpi.comnih.govnih.gov

Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and survival, and they are a primary target in cocaine-induced toxicity. mdpi.comphysiology.orgnih.gov Cocaine exposure has been demonstrated to impair mitochondrial function through several mechanisms, which may be applicable to this compound.

Impairment of the Electron Transport Chain (ETC): Studies have shown that cocaine can directly inhibit the activity of specific complexes within the mitochondrial respiratory chain, particularly Complex I and Complex III. mdpi.comphysiology.org This inhibition disrupts the flow of electrons, leading to a decrease in ATP production and an increase in electron leakage, which contributes to the formation of superoxide (B77818) radicals. physiology.orgnih.gov

Alteration of Mitochondrial Membrane Potential (ΔΨm): A critical aspect of mitochondrial health is the maintenance of the electrochemical gradient across the inner mitochondrial membrane. Cocaine induces a dose-dependent decrease in ΔΨm in various cell types, including cardiomyocytes and glial cells. mdpi.comnih.gov This depolarization disrupts the proton-motive force necessary for ATP synthesis and can trigger the opening of the mitochondrial permeability transition pore (mPTP), a key event in the initiation of apoptosis. mdpi.com

Disruption of Calcium Homeostasis: Mitochondria play a vital role in buffering intracellular calcium (Ca²⁺). Cocaine can lead to an overload of cytosolic Ca²⁺, which is then sequestered by the mitochondria. mdpi.comnih.gov Excessive mitochondrial Ca²⁺ uptake contributes to the opening of the mPTP, mitochondrial swelling, and the release of pro-apoptotic factors. nih.gov

Cellular ModelObserved Effect of CocaineConsequenceReference
Rat CardiomyocytesInhibition of Complex I and IIIImpaired ATP production, increased ROS mdpi.com
Rat C6 Astroglioma CellsDose-dependent decrease in mitochondrial membrane potentialImpaired energy metabolism, initiation of cell death nih.gov
Primary Mouse Microglial CellsDose-dependent decrease in mitochondrial membrane potentialIncreased expression of mitophagy markers mdpi.com
Rat Brain MitochondriaDisruption of mitochondrial membrane potential and respirationRelease of cytochrome c, neuronal apoptosis nih.gov

Oxidative Stress

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products through its antioxidant defenses. nih.gov This is a well-established mechanism of cocaine-induced cellular damage. nih.govfrontiersin.orgjneurology.com

Generation of Reactive Oxygen and Nitrogen Species (ROS/RNS): The mitochondrial dysfunction caused by cocaine is a major source of ROS, particularly superoxide radicals. physiology.orgnih.gov Furthermore, cocaine's primary pharmacological action—blocking the reuptake of dopamine—leads to elevated synaptic dopamine levels. The subsequent enzymatic oxidation of this excess dopamine by monoamine oxidase generates hydrogen peroxide (H₂O₂) and highly reactive dopamine quinones, which contribute significantly to the oxidative burden. nih.gov Cocaine metabolites, such as norcocaine, may also undergo redox cycling, further generating ROS. jneurology.comnih.gov

Depletion of Antioxidant Defenses: Cocaine exposure has been shown to deplete the levels of key endogenous antioxidants. A significant reduction in reduced glutathione (B108866) (GSH), a critical cellular antioxidant, is commonly observed in various brain regions following cocaine administration. frontiersin.orgjneurology.com This depletion impairs the cell's capacity to neutralize ROS, exacerbating oxidative damage to lipids, proteins, and DNA. nih.gov

Cellular/Animal ModelKey Finding Related to CocaineReference
Human Neuronal Progenitor CellsSignificant increase in oxidative stress markers 48h post-exposure, preceding cell death nih.gov
Rat CerebellumDecreased glutathione peroxidase (GPx) activity and GSH/GSSG ratio frontiersin.org
Dopaminergic Rat Brain StructuresGeneration of reactive oxygen species and induction of antioxidant enzyme activity jneurology.com
PC12 CellsTempol (an antioxidant) reduced cocaine-induced cell death by decreasing oxidative damage jneurology.com

Apoptosis (Programmed Cell Death)

The culmination of mitochondrial dysfunction and severe oxidative stress is often the activation of apoptotic pathways, leading to controlled cell elimination. mdpi.comnih.gov Cocaine has been shown to induce apoptosis in a variety of cell types, including neurons, cardiomyocytes, and cerebral vascular smooth muscle cells. nih.govnih.govnih.gov

Intrinsic (Mitochondrial) Pathway: This is considered a primary route for cocaine-induced apoptosis. mdpi.comnih.gov The loss of mitochondrial membrane integrity leads to the release of cytochrome c from the intermembrane space into the cytosol. nih.govnih.gov In the cytosol, cytochrome c binds with Apoptotic protease activating factor-1 (Apaf-1) to form the apoptosome, which then activates the initiator caspase, caspase-9. Activated caspase-9 subsequently cleaves and activates the executioner caspase, caspase-3, which orchestrates the dismantling of the cell. nih.govnih.gov

Regulation by Bcl-2 Family Proteins: The release of cytochrome c is tightly regulated by the B-cell lymphoma-2 (Bcl-2) family of proteins. Pro-apoptotic members like Bax promote its release, while anti-apoptotic members like Bcl-2 prevent it. Cocaine exposure has been shown to alter the Bax/Bcl-2 ratio, favoring a pro-apoptotic state and facilitating cell death. nih.gov

Extrinsic Pathway and Other Factors: While the intrinsic pathway is dominant, some studies suggest a potential role for the extrinsic (death receptor-mediated) pathway, involving the activation of caspase-8. mdpi.com Additionally, cocaine can activate transcription factors like Nuclear Factor-kappa B (NF-κB), which has a complex, context-dependent role in either promoting or preventing apoptosis. frontiersin.orgnih.gov Cocaine can also induce cell death through an uncontrolled form of autophagy, a cellular self-digestion process. jhu.edu

Cellular ModelApoptotic Event Induced by CocaineKey MediatorReference
Fetal Rat Myocardial CellsTime- and concentration-dependent increase in apoptotic cellsCytochrome c release, Caspase-9, Caspase-3 nih.gov
PC12 CellsDNA fragmentation, reduction of mitochondrial activityDecreased Bcl-2 levels, increased Caspase-3 activity nih.gov
Canine Cerebral Vascular Smooth Muscle CellsConcentration-dependent increase in apoptotic cellsNot specified nih.gov
Human Neuronal Progenitor CellsCell death follows increased oxidative stressOxidative stress nih.gov

Analytical Methodologies for Research and Forensic Applications

Development and Validation of Detection Methods

The accurate identification of dimethocaine (B1670663) relies on highly selective and sensitive analytical techniques. Method validation ensures that the chosen procedure is reliable, reproducible, and fit for its intended purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMSn)

Liquid chromatography coupled with mass spectrometry is a cornerstone for the analysis of dimethocaine and its metabolites. nih.govnih.gov LC-MS/MS and high-resolution mass spectrometry (LC-HRMSn) offer exceptional sensitivity and specificity, making them ideal for complex matrices. nih.govresearchgate.net These techniques allow for the separation of the parent compound from its metabolites and other interfering substances, followed by mass analysis for unambiguous identification. nih.gov

In typical LC-MS methods, reversed-phase chromatography is employed to separate the analytes. nih.gov The mass spectrometer is often operated in multiple reaction monitoring (MRM) mode for quantitative analysis, which enhances selectivity by monitoring specific precursor-to-product ion transitions. lipscomb.edu High-resolution instruments can provide accurate mass measurements, which aids in the identification of unknown metabolites and impurities. researchgate.net

Table 1: Exemplary LC-MS/MS Parameters for Cocaine and Metabolite Analysis (Applicable Principles for Dimethocaine)

Parameter Typical Conditions
Chromatography Column Reversed-phase C18 (e.g., Agilent Poroshell 120EC-C18) acs.org
Mobile Phase Gradient elution with acetonitrile and water, often with formic acid as a modifier acs.org
Ionization Source Electrospray Ionization (ESI), positive mode
MS Analyzer Triple Quadrupole (QqQ) or Ion Trap researchgate.net

| Acquisition Mode | Multiple Reaction Monitoring (MRM) lipscomb.edu |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a widely used and reliable technique for the identification and quantification of thermally stable and volatile compounds like dimethocaine. researchgate.net It is a standard method in forensic toxicology for the screening and confirmation of drugs of abuse. researchgate.net For compounds containing polar functional groups, a derivatization step may be necessary to improve their volatility and chromatographic properties. journal-imab-bg.org

Identification is achieved by comparing the retention time and the mass spectrum of the analyte in a sample to that of a certified reference standard. researchgate.net The mass spectrum provides a molecular fingerprint based on the fragmentation pattern of the molecule upon electron ionization.

Table 2: Typical GC-MS Parameters for Drug Analysis

Parameter Typical Conditions
GC Column Capillary column with a 5% phenyl stationary phase shimadzu.com
Injection Mode Splitless shimadzu.com
Oven Temperature Program Ramped from an initial temperature (e.g., 150°C) to a final temperature (e.g., 290°C) shimadzu.comufms.br
Carrier Gas Helium ufms.br
Ionization Mode Electron Ionization (EI) at 70 eV ufms.br

| MS Detector | Mass selective detector operated in scan or selected ion monitoring (SIM) mode |

Immunoassays and Other Screening Techniques

Immunoassays are valuable tools for the rapid, preliminary screening of large numbers of samples for the presence of dimethocaine or its metabolites. nih.gov These tests are based on the principle of antigen-antibody binding and are often used in workplace drug testing and clinical toxicology. nih.gov While sensitive, immunoassays can be prone to cross-reactivity with structurally similar compounds, such as other local anesthetics. nih.gov Therefore, any presumptive positive result from an immunoassay must be confirmed by a more specific method like GC-MS or LC-MS/MS. nih.govfishersci.com

Quantitative Analysis in Biological and Non-Biological Matrices

The quantification of dimethocaine is essential in forensic investigations and clinical toxicology to determine the extent of exposure. Validated analytical methods are used to measure the concentration of the compound in various samples.

Biological Matrices:

Urine: A common matrix for drug testing due to non-invasive collection and higher concentrations of drugs and metabolites. researchgate.net

Blood/Plasma/Serum: Provides information on recent drug use and impairment. nih.govnih.gov

Hair: Offers a longer detection window, providing a history of drug exposure. cuny.edublockscientific.com

Oral Fluid: A non-invasive alternative to blood with a similar detection window for recent use. slideshare.net

Non-Biological Matrices:

Seized Powders and Tablets: Analysis is performed to identify and quantify the active substance and any adulterants. ufms.br

Drug Paraphernalia: Residues can be analyzed to identify the substance used.

Sample preparation is a critical step and often involves techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation to isolate the analyte from the matrix and minimize interference. nih.govslideshare.net Method validation for quantitative analysis includes establishing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. ufms.brnih.gov

Table 3: Limits of Detection (LOD) and Quantification (LOQ) for Cocaine and Metabolites in Urine using GC-MS (Illustrative for Dimethocaine Analysis)

Analyte LOD (ng/mL) LOQ (ng/mL)
Cocaine 50 journal-imab-bg.org 25 nih.gov
Benzoylecgonine (B1201016) 25 journal-imab-bg.org 25 nih.gov

Impurity Profiling and Identification of Synthesis Byproducts

The chemical profiling of seized drug samples can provide valuable intelligence for law enforcement by helping to link different seizures to a common manufacturing source. researchgate.net This involves the identification and quantification of impurities and byproducts that are characteristic of a specific synthesis route. mdma.ch Techniques like GC-MS and HPLC are employed to separate and identify these minor components in a drug sample. researchgate.netnih.gov The presence of specific impurities can indicate the starting materials and the chemical processes used in the clandestine production of dimethocaine. mdma.ch

Bioanalytical Methodologies for Metabolite Identification and Quantification

Understanding the metabolic fate of dimethocaine is crucial for interpreting toxicological findings. Bioanalytical methods, particularly LC-HRMSn, are powerful tools for the identification and quantification of metabolites in biological fluids. nih.govresearchgate.net In vivo studies, often using animal models, help to elucidate the metabolic pathways. nih.govresearchgate.net

The primary metabolic reactions for dimethocaine include:

Phase I Reactions: Ester hydrolysis, deethylation, and hydroxylation of the aromatic system. nih.govresearchgate.net

Phase II Reactions: N-acetylation of the p-aminobenzoic acid portion of the molecule. nih.govresearchgate.net

The identification of these metabolites is essential for developing comprehensive analytical methods that can detect exposure to dimethocaine even after the parent drug has been eliminated from the body. nih.gov

Table 4: Known Phase I and Phase II Metabolites of Dimethocaine

Metabolic Reaction Resulting Metabolite
Ester Hydrolysis p-Aminobenzoic acid
Deethylation N-desethyl-dimethocaine
Hydroxylation Hydroxy-dimethocaine

Structure Activity Relationship Sar Studies

Analysis of Structural Motifs Contributing to Pharmacological Activity

Dimethocaine's activity as a dopamine (B1211576) transporter (DAT) inhibitor can be attributed to the specific arrangement of its three main structural motifs: the aromatic ring with a para-amino group, the ester linkage, and the aminopropyl side chain. Each component plays a crucial role in the molecule's interaction with the DAT.

The p-Aminobenzoate Ester: This portion of the molecule is a key pharmacophore. The aromatic ring provides a necessary hydrophobic interaction with the binding site on the dopamine transporter. The ester group and the para-amino substitution are critical for the molecule's potency. This arrangement is also found in procaine (B135), another local anesthetic that exhibits weak dopamine reuptake inhibition. drugbank.com The p-aminobenzoic acid (PABA) moiety is a common building block in a variety of pharmaceuticals, and its presence in dimethocaine (B1670663) is central to its activity. chemicalbook.com

The Diethylamino Group: The tertiary amine group at the end of the alkyl chain is essential for activity. In a physiological environment, this amine is protonated, carrying a positive charge. This positive charge is believed to form a crucial ionic interaction with an acidic residue (like aspartate) in the binding pocket of the dopamine transporter, anchoring the molecule in place. scielo.org.za The size of the alkyl substituents on the nitrogen can influence potency and selectivity. In dimethocaine, the two ethyl groups provide a balance of lipophilicity and steric bulk that is favorable for DAT binding. Modifications to this group, such as changing the N-alkyl substituents, are known to significantly alter the activity of related cocaine and benztropine (B127874) analogues. acs.orgnih.gov

The 2,2-Dimethylpropyl Linker: This alkyl chain connects the ester and the amine groups. Its length and conformation are critical for correctly positioning the aromatic ring and the protonated amine to interact with their respective binding sites on the DAT. The most notable feature of this linker in dimethocaine is the gem-dimethyl group (two methyl groups attached to the same carbon). This structural feature is known in medicinal chemistry to have several effects. nih.gov It can restrict the conformational flexibility of the molecule, locking it into a more bioactive conformation, which can lead to an entropically favorable binding event. researchgate.net Furthermore, the gem-dimethyl group can shield the adjacent ester bond from hydrolysis by esterase enzymes, potentially increasing the molecule's duration of action compared to a non-methylated analogue. researchgate.net

Investigation of Analogues and Derivatives with Modified Structures

While dedicated studies synthesizing a broad range of dimethocaine analogues are scarce, the SAR can be inferred by comparing its activity to other local anesthetics and by extrapolating from the extensive research on cocaine analogues. The primary mechanism of dimethocaine's stimulant effect is its ability to block the dopamine transporter, an action it shares with cocaine, though it is generally less potent. wikipedia.orgnih.gov

Research comparing various local anesthetics has provided a clear rank order of potency for inhibiting dopamine uptake, which is as follows: Cocaine > Dimethocaine > Tetracaine (B1683103) > Procaine > Chloroprocaine. nih.gov Lidocaine (B1675312), which has an amide linkage instead of an ester and lacks the p-amino group, shows a negligible effect on dopamine uptake, highlighting the importance of the ester and aromatic amine moieties for this specific activity. nih.gov

CompoundPrimary Chemical ClassDopamine Transporter (DAT) Binding (Ki, µM)Dopamine Uptake Inhibition (IC50, µM)
CocaineTropane Alkaloid0.60.7
Dimethocainep-Aminobenzoate Ester1.41.2
Procainep-Aminobenzoate Ester-Partial inhibition at 100 µM
Tetracainep-Aminobenzoate Ester-Partial inhibition at 100 µM
LidocaineAmide Anesthetic-Minimal inhibition at 100 µM

Data compiled from studies on in vitro effects on the dopamine transporter. nih.gov

Studies on piperidine-based analogues of cocaine offer further insight. For instance, replacement of the N-methyl group on related compounds with larger alkyl groups can lead to a significant loss of activity at the DAT. acs.org This suggests that similar modifications to the diethylamino group of dimethocaine would likely reduce its potency. Similarly, replacing the ester group in cocaine analogues with more metabolically stable bioisosteres, such as an oxadiazole, has been shown to preserve activity while increasing the duration of action. acs.org This indicates that the ester linkage in dimethocaine is primarily a structural element that could potentially be replaced with other groups without losing the core pharmacophore, assuming the spatial and electronic properties are maintained.

In Vitro and in Vivo Research Models and Methodologies

In Vitro Experimental Models

In vitro models provide a controlled environment to study the direct interactions of Dimethocaine (B1670663) hydrochloride with specific biological targets, such as enzymes and receptors, in isolation from the complex physiological systems of a whole organism.

Isolated tissue preparations, particularly synaptosomes, are valuable tools for studying the neurochemical effects of substances at the nerve terminal. Synaptosomes are resealed nerve endings that contain the necessary machinery for neurotransmitter uptake, storage, and release.

Research has utilized rat striatal synaptosomes to investigate the effects of Dimethocaine hydrochloride on dopamine (B1211576) transporter activity. nih.govnih.gov These studies measure the ability of the compound to inhibit the reuptake of radiolabeled dopamine into the synaptosomes. This model demonstrates that this compound directly interacts with and inhibits the dopamine transporter, a key mechanism underlying its stimulant effects. nih.gov By comparing its potency to that of cocaine in this system, researchers can quantify its relative activity at this specific molecular target.

To understand the metabolic fate of this compound, researchers employ recombinant enzyme systems. These systems involve using specific human enzymes, produced through cDNA technology, to identify which isoforms are responsible for metabolizing the compound. nih.gov

Studies have used a panel of the ten most abundant human hepatic cytochrome P450 (P450) enzymes and N-acetyltransferases (NATs) to pinpoint their roles in Dimethocaine's biotransformation. nih.govchemicalbook.com The primary metabolic pathways identified are N-deethylation and hydroxylation, catalyzed by P450 enzymes, and N-acetylation, catalyzed by NAT enzymes. nih.govresearchgate.net

Kinetic studies revealed that P450 3A4 is predominantly responsible for N-deethylation, while P450 2D6 is the main contributor to hydroxylation. nih.govchemicalbook.com P450 1A2 and P450 2C19 also play minor roles. nih.gov For the N-acetylation pathway, investigations showed that NAT2 is the sole enzyme capable of catalyzing this reaction, with NAT1 showing negligible activity. nih.govchemicalbook.com These findings are crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism due to genetic polymorphisms in these enzymes. chemicalbook.com

Table 1: P450 Isoforms Involved in this compound Metabolism

This table summarizes the relative contributions of different Cytochrome P450 isoforms to the primary metabolic pathways of this compound as determined by in vitro studies using recombinant enzymes.

Metabolic Pathway P450 Isoform Net Clearance Contribution (%) Enzyme Affinity (Km in µM)
Deethylation P450 3A4 96% 220
P450 1A2 3% 3.6
P450 2C19 1% 11
P450 2D6 <1% 11
Hydroxylation P450 2D6 51% 40
P450 1A2 32% 3.6
P450 3A4 12% 220
P450 2C19 5% 11

Data sourced from Meyer et al., 2014. nih.gov

Cell-based assays are fundamental for characterizing the interaction of a compound with specific receptors and transporters expressed on a cell's surface. These assays typically use cell lines that have been engineered to express a high density of a particular target protein, such as the human dopamine transporter (hDAT). frontiersin.org

For this compound, in vitro studies have focused on its ability to inhibit dopamine transporter function. nih.gov Radioligand binding assays are used to determine the compound's affinity for the transporter. In these experiments, this compound competes with a radiolabeled ligand (like [3H]CFT) that is known to bind to the dopamine transporter. nih.gov The concentration of this compound required to displace 50% of the radioligand (IC50) is measured to calculate its binding affinity (Ki). nih.gov

Furthermore, dopamine uptake inhibition assays directly measure the functional consequence of this binding. These assays quantify the reduction in the uptake of radiolabeled dopamine into cells expressing the dopamine transporter in the presence of varying concentrations of this compound. nih.gov Results from these assays confirm that this compound is a potent inhibitor of dopamine uptake, with a potency only slightly less than that of cocaine. nih.gov

Table 2: Inhibition of Dopamine Transporter (DAT) by this compound In Vitro

Advanced Experimental Design and Data Analysis in Preclinical Research

In the preclinical evaluation of this compound, the transition from basic screening to a detailed characterization necessitates the use of advanced experimental designs and sophisticated data analysis techniques. These approaches are crucial for producing robust, reproducible, and translatable findings, ensuring that the subsequent stages of research are built on a solid foundation of high-quality evidence. nih.govox.ac.uk The design of these experiments in biomedical sciences relies on logic, common sense, and the systematic application of methods to generate unbiased results and minimize variability. ox.ac.uk

Advanced experimental designs in this context move beyond simple two-group comparisons. For a compound like Dimethocaine, which is an analogue of Cocaine, a multi-arm study design is often employed. wikipedia.orgwikipedia.org Such a design might include a negative control (vehicle), a positive control (e.g., Cocaine), and multiple arms for Dimethocaine. This allows for a direct comparison of potencies and effects. Factorial designs may also be utilized to investigate the interaction between different variables. Furthermore, response surface methodologies like the Box-Behnken design can be employed to optimize experimental conditions by examining the effects of various independent variables on the outcomes. mdpi.com

A critical component of modern preclinical design is the incorporation of strategies to reduce bias and increase statistical power. This includes randomization of subjects to treatment groups, blinding of investigators to the administered agents, and a priori power calculations to determine the appropriate sample size. nih.govox.ac.uk For in vivo studies, randomized block designs can be particularly useful to minimize the influence of known sources of variability. ox.ac.uk

Below is a conceptual example of an advanced experimental design for an in vivo study on this compound.

Table 1: Example of a Multi-Arm, Longitudinal Preclinical Study Design for this compound
Study GroupAgentPrimary Outcome MeasureSecondary Outcome MeasuresKey Time PointsStatistical Plan
Group 1 (Negative Control)Vehicle (Saline)Dopamine Transporter (DAT) Occupancy via PET imagingLocomotor Activity; Cardiovascular Parameters (Heart Rate, Blood Pressure)Baseline, 10, 30, 60, 120 minutes post-administrationRepeated Measures ANOVA to analyze time-course data; Post-hoc tests (e.g., Tukey's) for pairwise comparisons between groups.
Group 2 (Positive Control)Cocaine hydrochlorideDopamine Transporter (DAT) Occupancy via PET imagingLocomotor Activity; Cardiovascular Parameters (Heart Rate, Blood Pressure)Baseline, 10, 30, 60, 120 minutes post-administration
Group 3 (Test Article)This compoundDopamine Transporter (DAT) Occupancy via PET imagingLocomotor Activity; Cardiovascular Parameters (Heart Rate, Blood Pressure)Baseline, 10, 30, 60, 120 minutes post-administration

The analysis of data from such complex designs requires advanced statistical methods. While traditional analyses like t-tests and Analysis of Variance (ANOVA) are fundamental, more sophisticated techniques are often necessary. nih.gov For instance, when assumptions of normality are violated, non-parametric equivalents such as the Kruskal-Wallis test are employed. nih.gov

A key area of advanced data analysis in pharmacology is the modeling of metabolic pathways. In vitro studies of Dimethocaine have utilized cDNA-expressed enzymes to determine the specific Cytochrome P450 (P450) and N-acetyltransferase (NAT) isozymes responsible for its metabolism. researchgate.netchemicalbook.comnih.gov The data from these experiments are analyzed using enzyme kinetic models, most commonly the Michaelis-Menten equation, to calculate key parameters like the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ). chemicalbook.comnih.gov These parameters quantify the affinity of the enzymes for the substrate and their maximum metabolic rate, respectively.

Table 2: In Vitro Enzyme Kinetic Parameters for this compound Metabolism chemicalbook.comnih.gov
EnzymeMetabolic ReactionKₘ (μM)Vₘₐₓ (units/min/pmol)Calculated Hepatic Clearance Contribution
NAT2N-acetylation1021.1Primary enzyme for this pathway
P450 1A2Deethylation & HydroxylationData not specifiedData not specified3% (Deethylation), 32% (Hydroxylation)
P450 2C19Deethylation & HydroxylationData not specifiedData not specified1% (Deethylation), 5% (Hydroxylation)
P450 2D6Deethylation & HydroxylationData not specifiedData not specified&lt;1% (Deethylation), 51% (Hydroxylation)
P450 3A4Deethylation & HydroxylationData not specifiedData not specified96% (Deethylation), 12% (Hydroxylation)

Furthermore, computational and in silico methods represent a frontier in preclinical data analysis. frontiersin.orgnih.gov Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to predict the biological activity of novel analogues based on their chemical structure. frontiersin.org For local anesthetics, predictive statistical models have been constructed using Bayesian hierarchical modeling and the Hamiltonian Monte Carlo method to simulate drug effects and reduce reliance on animal testing. mdpi.comconsensus.app Molecular modeling can help predict metabolic sites and interactions with enzymes, while specialized software can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties before a compound is synthesized. frontiersin.orgsemanticscholar.org These computational approaches allow for high-throughput screening and rational drug design, guiding the selection and optimization of lead compounds like Dimethocaine. frontiersin.org

Forensic and Societal Implications in Research

Forensic Toxicology and Detection in Illicit Drug Markets

The detection of dimethocaine (B1670663) hydrochloride and its metabolites is a key focus of forensic toxicology. researchgate.netnih.gov Due to its use as a cocaine substitute or adulterant, forensic laboratories have developed various analytical methods to identify the compound in seized drug samples and biological specimens. wikipedia.orgscielo.br

Standard urine-screening approaches, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), are employed for the detection of dimethocaine and its metabolites. researchgate.netnih.gov Research in rat models has been instrumental in identifying the metabolic pathways of dimethocaine, which primarily involve ester hydrolysis, deethylation, and hydroxylation of the aromatic system, followed by N-acetylation. researchgate.netnih.gov The identification of these metabolites is crucial for confirming exposure to the parent compound in toxicological analyses. researchgate.net

In the illicit drug market, dimethocaine has been found in products sold as "legal highs" or as a replacement for cocaine. chemicalbook.comresearchgate.netwikipedia.org However, the composition of these products can be inconsistent. For instance, a product advertised as dimethocaine in the UK was found to be a mixture of caffeine (B1668208) and lidocaine (B1675312). wikipedia.org Conversely, other tested samples have confirmed the presence of genuine dimethocaine. wikipedia.org The analysis of seized drugs often involves techniques like GC-MS and high-performance liquid chromatography (HPLC) to determine the purity and composition of the samples. nih.govnih.gov

The following table summarizes analytical methods used in the detection of dimethocaine hydrochloride and similar compounds.

Analytical TechniqueApplicationKey Findings
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification in seized drug samples and biological fluids. nih.govdea.govA standard and reliable method for chemical profiling of illicit drugs. nih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Highly sensitive detection of parent drug and metabolites in biological matrices like urine and blood. researchgate.netnih.govEnables the identification of metabolic pathways and confirmation of exposure. researchgate.net
High-Performance Liquid Chromatography (HPLC) Assessment of the quality and purity of illicit drug samples. nih.govnih.govUsed to identify and quantify cutting agents and adulterants. nih.gov

Public Health Research and Monitoring of NPS Trends

Dimethocaine is classified as a New Psychoactive Substance (NPS), a group of compounds that are not controlled by international drug conventions but may pose a public health threat. mdpi.com The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) lists dimethocaine under the category of "synthetic cocaine derivatives." wikipedia.orgchemicalbook.com

Monitoring the prevalence and trends of NPS use is a significant challenge for public health authorities. kirkmaxey.comkcl.ac.uk The rapid emergence of new substances and their distribution through online vendors complicates tracking efforts. kirkmaxey.com Wastewater-based epidemiology has emerged as a promising tool to assess drug consumption patterns in different geographical areas, including the use of NPS. kcl.ac.uk

Research into NPS trends indicates that these substances are often used by individuals seeking to circumvent existing drug laws. nih.gov A study of patients in drug detoxification treatment revealed that a primary reason for using NPS was the belief that they would not be detected in standard drug tests. nih.gov However, the lifetime and recent use of NPS, including synthetic cathinones like dimethocaine, was found to be relatively low compared to traditional illicit drugs. nih.gov

Research into Abuse Liability and Addiction Potential

The abuse liability of this compound is linked to its pharmacological similarity to cocaine. wikipedia.orgcaymanchem.combertin-bioreagent.com Like cocaine, dimethocaine inhibits the reuptake of dopamine (B1211576) in the brain by binding to the dopamine transporter. chemicalbook.comwikipedia.orgcaymanchem.com This action increases the concentration of dopamine in the synaptic cleft, leading to the stimulation of the brain's reward pathway, which is associated with the euphoric and addictive properties of the drug. chemicalbook.comwikipedia.orgchemicalbook.com

In vitro studies using rat striatal synaptosomes have shown that dimethocaine completely inhibits dopamine uptake with an IC50 value of 1.2 µM, which is comparable to that of cocaine (IC50 = 0.7 µM). caymanchem.combertin-bioreagent.comglpbio.com Animal studies have further demonstrated the cocaine-like effects of dimethocaine. In drug discrimination tests, both rats and rhesus monkeys trained to recognize cocaine also responded to dimethocaine, indicating that the two substances produce similar subjective effects. caymanchem.combertin-bioreagent.com

The reinforcing effects of dimethocaine have also been compared to cocaine in rhesus monkeys. wikipedia.org While the affinity of dimethocaine for the dopamine transporter is lower than that of cocaine, its potency in inhibiting dopamine uptake is similar. wikipedia.org This suggests that a higher dose of dimethocaine may be required to achieve effects comparable to cocaine. wikipedia.org The addictive potential of dimethocaine is a significant concern, as repeated stimulation of the reward pathway can lead to compulsive drug-seeking behavior. wikipedia.org

The following table outlines key research findings on the abuse liability of this compound.

Research AreaModelKey Findings
Dopamine Transporter Inhibition Rat striatal synaptosomesDimethocaine inhibits dopamine uptake with an IC50 of 1.2 µM, similar to cocaine's 0.7 µM. caymanchem.combertin-bioreagent.comglpbio.com
Discriminative Stimulus Effects Rats and Rhesus MonkeysDimethocaine substitutes for cocaine in drug discrimination tests. caymanchem.combertin-bioreagent.com
Reinforcing Effects Rhesus MonkeysDimethocaine shows reinforcing effects, though with a lower affinity for the dopamine transporter than cocaine. wikipedia.org

Regulatory Science and Policy Implications for Chemical Control

The legal status of this compound varies by jurisdiction. addictionhelpline.co.uk In some countries, it is a controlled substance, while in others it may be sold as a "research chemical." addictionhelpline.co.uk The United Kingdom controls dimethocaine under the Psychoactive Substances Act. wikipedia.org In Germany, it is listed under Anlage II, meaning it is authorized for trade but not prescriptible. wikipedia.org Sweden's public health agency suggested classifying dimethocaine as a hazardous substance in 2019. wikipedia.org

The control of new psychoactive substances like dimethocaine presents a challenge for regulatory agencies. unodc.org The traditional approach of scheduling individual substances can be slow and may be outpaced by the rapid synthesis of new compounds. kirkmaxey.com Broader legislative frameworks, such as the UK's Psychoactive Substances Act, aim to address this by controlling any substance capable of producing a psychoactive effect.

Regulatory science plays a crucial role in providing the evidence base for policy decisions regarding chemical control. fda.gov This includes research on the pharmacology, toxicology, and abuse potential of emerging substances. International cooperation and information sharing between governments and organizations like the International Narcotics Control Board (INCB) are essential for monitoring and controlling the trafficking of these chemicals. unodc.org The goal of such controls is to prevent diversion to illicit markets without unduly hindering legitimate scientific and industrial use. unodc.org

Q & A

Q. What are the key physicochemical properties of Dimethocaine hydrochloride critical for experimental design?

Q. How can researchers resolve discrepancies in reported CAS numbers (553-63-9 vs. 94-15-5) for this compound?

Conflicting CAS numbers arise from historical nomenclature variations or misattribution (e.g., confusion with non-hydrochloride forms) . Methodological steps to resolve this include:

  • Cross-Referencing Databases : Validate via PubChem, Reaxys, or USP-NF entries.
  • Experimental Validation : Perform spectral analysis (¹H/¹³C NMR, FTIR) and compare with literature data .
  • Authoritative Sources : Prioritize pharmacopeial standards or manufacturer-provided data (e.g., Cayman Chemical) .

Q. What methodological approaches optimize this compound synthesis to minimize byproducts?

Synthesis optimization strategies include:

  • Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane eluent) to track intermediate formation .
  • Purification : Recrystallization from ethanol/water mixtures removes diethylammonium chloride byproducts .
  • Yield Improvement : Adjust stoichiometry of 4-aminobenzoic acid and 3-(diethylamino)-2,2-dimethylpropan-1-ol precursors .

Q. How should analytical methods be validated for quantifying this compound in complex matrices?

  • Chromatographic Validation :
  • HPLC : Use a C18 column, mobile phase (acetonitrile:phosphate buffer, pH 3.0), UV detection at 254 nm .
  • System Suitability : Ensure resolution ≥2.0 between analyte and impurities .
    • Spectrophotometric Assays : Quantify via absorbance at 280 nm (aromatic ring detection) after sample filtration .

Q. What strategies mitigate batch-to-batch variability in physicochemical properties during formulation studies?

  • Standardized Synthesis Protocols : Adhere to cGMP guidelines for reaction temperature (±2°C) and mixing rates .
  • Quality Control (QC) Testing :
  • Loss on Drying : ≤0.5% after 24 hours at 105°C .
  • Heavy Metals : ≤20 ppm via ICP-MS .
    • Statistical Design : Apply factorial experiments (e.g., Box-Behnken) to optimize excipient ratios .

Data Contradiction Analysis

  • CAS Number Conflicts : Cross-validate using synthesis pathways (e.g., diethylamino intermediates in ) to confirm molecular identity .
  • Solubility Variability : Re-test under controlled conditions (pH 7.4 buffer, 25°C) to isolate matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.